

# Comparative Analysis of 4-Bromopyridazine Hydrobromide Derivatives: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4-Bromopyridazine Hydrobromide*

Cat. No.: *B1146793*

[Get Quote](#)

This guide provides a comparative overview of the characterization and potential applications of **4-Bromopyridazine Hydrobromide** and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document summarizes key data and experimental methodologies to facilitate further research and development in this area. While direct comparative studies on a series of **4-Bromopyridazine Hydrobromide** derivatives are limited in publicly available literature, this guide compiles relevant data from studies on closely related pyridazine and brominated heterocyclic compounds to provide a representative comparison.

## Physicochemical Properties of 4-Bromopyridazine Hydrobromide

**4-Bromopyridazine hydrobromide** serves as a key intermediate in the synthesis of various heterocyclic compounds.<sup>[1]</sup> Its fundamental properties are summarized below.

| Property          | Value                                                        | Reference                                                   |
|-------------------|--------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1220039-64-4                                                 | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> | <a href="#">[4]</a>                                         |
| Molecular Weight  | 239.90 g/mol                                                 | <a href="#">[3]</a>                                         |
| Appearance        | Solid                                                        | <a href="#">[4]</a>                                         |
| Purity            | ≥95%                                                         | <a href="#">[3]</a>                                         |
| Storage           | Inert atmosphere, store in freezer, under -20°C              | <a href="#">[4]</a>                                         |
| Solubility        | DMSO (Slightly), Methanol (Slightly), Water (Slightly)       | <a href="#">[1]</a>                                         |
| Primary Use       | Preparation of γ-secretase modulators                        | <a href="#">[1]</a>                                         |

## Representative Comparison of Brominated Pyridazine and Related Derivatives

Due to the limited availability of comprehensive studies on a series of **4-Bromopyridazine Hydrobromide** derivatives, the following table presents a representative comparison of various brominated and pyridazine-containing compounds to illustrate the types of data valuable for comparative analysis. This data is compiled from various sources and should be considered illustrative rather than a direct comparison of a homologous series.

| Compound ID                                    | Structure                                                     | Molecular Weight (g/mol) | Melting Point (°C)                          | Bioactivity (IC <sub>50</sub> /MIC)                                                       | Characterization Methods                                  |
|------------------------------------------------|---------------------------------------------------------------|--------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| 4-Bromopyridazine                              | C <sub>4</sub> H <sub>3</sub> BrN <sub>2</sub>                | 158.98                   | Not specified                               | Not specified                                                                             | NMR, IR, Mass Spec                                        |
| Compound 7 (Pyridazinone derivative)           | Not specified                                                 | Not specified            | Not specified                               | 3.74–8.92 μM (MIC against <i>S. aureus</i> , <i>P. aeruginosa</i> , <i>A. baumannii</i> ) | <sup>1</sup> H NMR, <sup>13</sup> C NMR, FT-IR, ESI-MS[5] |
| Compound 13 (Pyridazinone derivative)          | Not specified                                                 | Not specified            | Not specified                               | 3.74–8.92 μM (MIC against <i>S. aureus</i> , <i>P. aeruginosa</i> , <i>A. baumannii</i> ) | <sup>1</sup> H NMR, <sup>13</sup> C NMR, FT-IR, ESI-MS[5] |
| Compound 5g (Oxindole-pyridyl derivative)      | Not specified                                                 | Not specified            | Not specified                               | Cytotoxic (OVCAR-4), Cytostatic (17 cell lines)                                           | Not specified[6]                                          |
| Compound 12d (Quinoline-oxadiazole derivative) | Not specified                                                 | Not specified            | Not specified                               | 0.18 μM (IC <sub>50</sub> , EGFR)                                                         | Not specified[7]                                          |
| Compound 7d (Phenoxazine derivative)           | C <sub>21</sub> H <sub>19</sub> O <sub>4</sub> N <sub>4</sub> | 156–159                  | 3–870 nM (IC <sub>50</sub> , Class II HDAC) | <sup>1</sup> H-NMR, <sup>13</sup> C-NMR, HR-ESI-MS[8]                                     |                                                           |

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis and characterization of pyridazine derivatives, based on common practices found in the literature.

## General Synthesis of Pyridazinone Derivatives

A common method for synthesizing pyridazinone derivatives involves the condensation of a pyridazin-3(2H)-one with an aromatic aldehyde.<sup>[5]</sup>

- To a mixture of pyridazin-3(2H)-one (1 mmol) and sodium methoxide (1.2 mmol) in 30 mL of dry ethanol, the desired aromatic aldehyde (1 mmol) is added dropwise.
- The mixture is refluxed for 6 hours and then stirred overnight at room temperature.
- After cooling, the mixture is acidified with concentrated HCl.
- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

To further derivatize, the resulting compound can be condensed with ethyl bromoacetate and then hydrolyzed to the corresponding carboxylic acid.<sup>[5]</sup>

## Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. Characteristic peaks are reported in wavenumbers (cm<sup>-1</sup>).
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds.
- Melting Point (MP): Melting points are determined using a capillary melting point apparatus and are uncorrected.

## Biological Activity Assays

- Antimicrobial Activity (MIC Determination): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds are serially diluted in 96-well plates containing microbial culture in an appropriate broth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth after incubation.[\[5\]](#)
- Anticancer Activity (MTT Assay): Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, and the  $IC_{50}$  value (the concentration that inhibits 50% of cell growth) is calculated.

## Visualizations

The following diagrams illustrate a general synthetic workflow and a potential signaling pathway that could be targeted by 4-Bromopyridazine derivatives, based on their reported use in developing kinase inhibitors.

## General Synthesis Workflow for Pyridazine Derivatives

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and evaluation of 4-Bromopyridazine derivatives.



[Click to download full resolution via product page](#)

Caption: Potential mechanism of action for a 4-Bromopyridazine derivative as a kinase inhibitor.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromopyridazine Hydrobromide | 1220039-64-4 [chemicalbook.com]
- 2. 1220039-64-4|4-Bromopyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 3. 1220039-64-4 Cas No. | 4-Bromopyridazine hydrobromide | Apollo [store.apolloscientific.co.uk]
- 4. 4-Bromopyridazine hydrobromide | 1220039-64-4 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of 4-Bromopyridazine Hydrobromide Derivatives: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146793#characterization-of-4-bromopyridazine-hydrobromide-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)